

Application Notes and Protocols for Virus Propagation and Titration Using M199 Medium

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Compound of Interest

Compound Name: M199

Cat. No.: B15296203

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Medium 199 (**M199**) is a synthetic cell culture medium originally developed in 1950 for the cultivation of non-transformed cells, particularly chick embryo fibroblasts. Its chemically defined composition makes it highly suitable for virology and vaccine production. **M199** is widely used for the propagation and titration of various viruses due to its ability to support the growth of a broad range of host cell lines. This document provides detailed protocols for the preparation of **M199**, propagation of Influenza A virus and Adenovirus, and subsequent viral titration using the Tissue Culture Infectious Dose (TCID50) and Plaque Assay methods.

M199 Medium Preparation and Supplementation

M199 is a basal medium that requires supplementation with serum, antibiotics, and in some cases, additional nutrients to support robust cell growth and viral replication. The standard formulation contains a balanced salt solution (either Earle's for CO2 incubators or Hanks' for ambient air), amino acids, vitamins, and other essential nutrients.

Preparation of Complete M199 Growth Medium

Materials:

- **M199** powder or 1X liquid **M199** with Earle's Balanced Salt Solution (EBSS)

- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
- L-Glutamine (200 mM)
- Sodium Bicarbonate (7.5% solution, if preparing from powder)
- Sterile, deionized water (for powder)
- Sterile 0.22 µm filter unit

Protocol for Preparing 500 mL of Complete **M199** from 1X Liquid:

- Aseptically combine the following in a sterile bottle:
 - 445 mL of **M199** liquid medium
 - 50 mL of heat-inactivated FBS (final concentration 10%)
 - 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL Penicillin, 100 µg/mL Streptomycin)
- Mix gently by swirling.
- Store the complete medium at 2-8°C, protected from light. The supplemented medium is typically stable for up to three weeks.

M199 Maintenance Medium for Virus Infection

For virus infection and propagation, the serum concentration is typically reduced to minimize interference with viral attachment and replication, and to reduce the activity of serum proteases that can inactivate some viruses.

Protocol for Preparing 500 mL of **M199** Maintenance Medium:

- Aseptically combine the following in a sterile bottle:
 - 485 mL of **M199** liquid medium

- 10 mL of heat-inactivated FBS (final concentration 2%)
- 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL Penicillin, 100 µg/mL Streptomycin)
- For specific viruses like Influenza, add TPCK-treated trypsin to a final concentration of 1-2 µg/mL to facilitate the cleavage of the hemagglutinin (HA) protein, which is necessary for viral entry.
- Mix gently and store at 2-8°C.

Virus Propagation Protocols

Protocol 1: Influenza A Virus Propagation in MDCK Cells

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

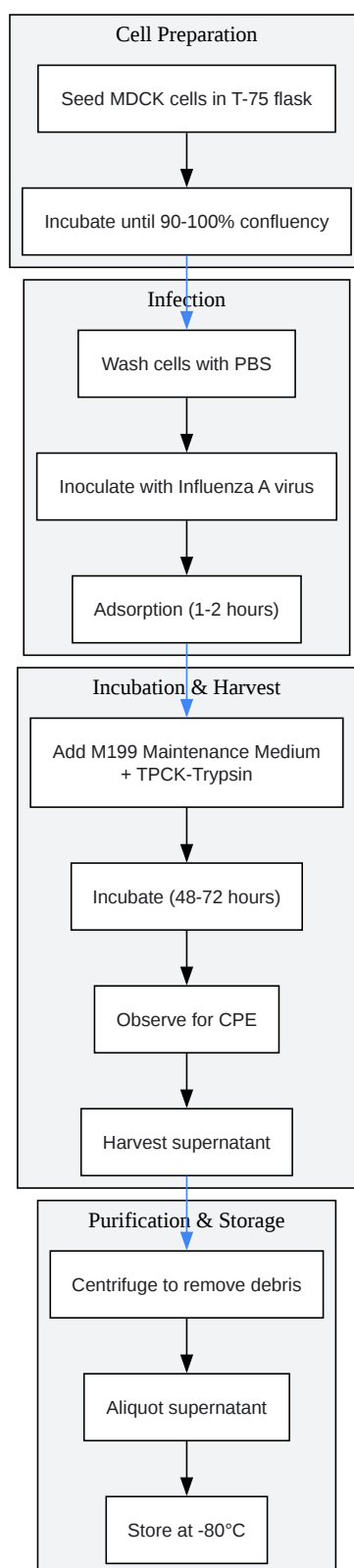
Materials:

- Confluent monolayer of MDCK cells in a T-75 flask
- Complete **M199** Growth Medium (10% FBS)
- **M199** Maintenance Medium (2% FBS) with TPCK-treated trypsin (1 µg/mL)
- Influenza A virus stock
- Sterile PBS

Protocol:

- Grow MDCK cells in a T-75 flask using Complete **M199** Growth Medium until they reach 90-100% confluency.
- Aspirate the growth medium and wash the cell monolayer twice with sterile PBS.
- Dilute the Influenza A virus stock in **M199** Maintenance Medium to achieve the desired multiplicity of infection (MOI). A low MOI (e.g., 0.01-0.1) is recommended for generating high-titer virus stocks.

- Inoculate the MDCK cell monolayer with the diluted virus. Use a minimal volume to cover the cell surface (e.g., 2 mL for a T-75 flask).
- Incubate the flask at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for viral adsorption, rocking the flask gently every 15-20 minutes.
- After the adsorption period, add 15-20 mL of **M199** Maintenance Medium containing TPCK-treated trypsin.
- Incubate the flask at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed (i.e., cell rounding, detachment, and lysis).
- Harvest the virus by collecting the cell culture supernatant.
- Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet cell debris.
- Aliquot the clarified viral supernatant and store at -80°C.



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Caption: Workflow for Influenza A Virus Propagation in MDCK Cells.

Protocol 2: Adenovirus Propagation in A549 Cells

Cell Line: Human lung carcinoma (A549) cells.

Materials:

- Confluent monolayer of A549 cells in a T-75 flask
- Complete **M199** Growth Medium (10% FBS)
- **M199** Maintenance Medium (2% FBS)
- Adenovirus stock
- Sterile PBS

Protocol:

- Grow A549 cells in a T-75 flask using Complete **M199** Growth Medium until they reach 80-90% confluency.
- Aspirate the growth medium and wash the cell monolayer once with sterile PBS.
- Dilute the Adenovirus stock in **M199** Maintenance Medium to the desired MOI.
- Inoculate the A549 cell monolayer with the diluted virus (e.g., 2 mL for a T-75 flask).
- Incubate at 37°C in a 5% CO₂ incubator for 1-2 hours for viral adsorption, with gentle rocking.
- Add 15-20 mL of **M199** Maintenance Medium.
- Incubate at 37°C in a 5% CO₂ incubator. Observe daily for CPE, which includes cell rounding, clumping, and detachment. This typically occurs within 2-5 days post-infection.
- When approximately 80-90% of the cells show CPE and are detaching, harvest the virus.
- To release intracellular viral particles, subject the flask to three cycles of freezing (in a dry ice/ethanol bath or -80°C freezer) and thawing (in a 37°C water bath).

- Transfer the cell lysate to a centrifuge tube and centrifuge at 2,000 x g for 10 minutes to pellet cell debris.
- Collect the supernatant containing the virus, aliquot, and store at -80°C.

Virus Titration Protocols

Protocol 3: TCID50 Assay for Viral Titer Determination

The TCID50 assay determines the dilution of virus required to infect 50% of the inoculated cell cultures.

Materials:

- Host cells (e.g., MDCK for Influenza, A549 for Adenovirus)
- Complete **M199** Growth Medium
- **M199** Maintenance Medium
- Virus stock to be titrated
- Sterile 96-well flat-bottom plates
- Sterile reagent reservoirs and multichannel pipettes

Protocol:

- Seed a 96-well plate with the appropriate host cells at a density that will result in a confluent monolayer the next day (e.g., 2×10^4 cells/well in 100 μ L of Complete **M199** Growth Medium). Incubate at 37°C in a 5% CO₂ incubator.
- On the day of the assay, prepare ten-fold serial dilutions of the virus stock in **M199** Maintenance Medium (from 10^{-1} to 10^{-8}).
- Aspirate the growth medium from the 96-well plate containing the confluent cell monolayer.
- Inoculate 8 replicate wells per virus dilution with 100 μ L of the corresponding dilution.

- Include a set of 8 wells with **M199** Maintenance Medium only as a negative control (cell control).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 3-7 days.
- Observe the plate daily for the development of CPE.
- Score each well as positive (+) or negative (-) for CPE at the end of the incubation period.
- Calculate the TCID₅₀/mL using the Reed-Muench method.

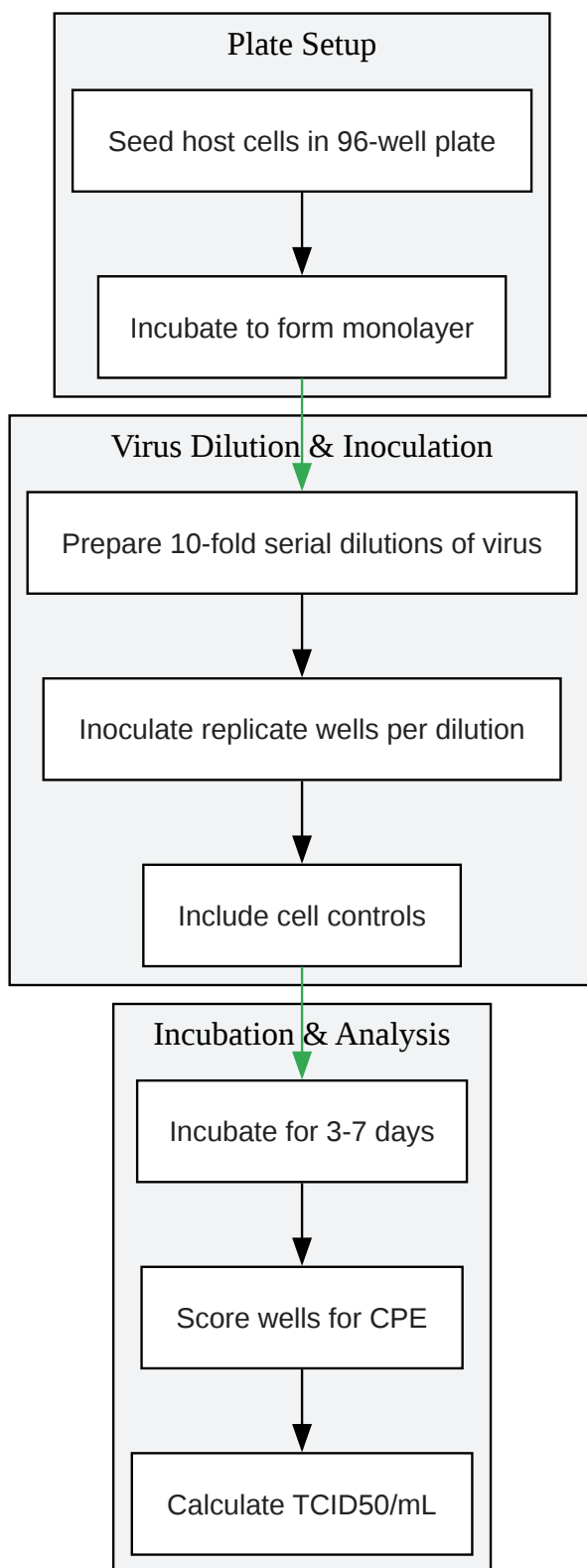
Data Presentation: Example TCID₅₀ Assay Results

Virus Dilution	No. of Wells with CPE (+)	No. of Wells without CPE (-)
10 ⁻¹	8	0
10 ⁻²	8	0
10 ⁻³	8	0
10 ⁻⁴	7	1
10 ⁻⁵	4	4
10 ⁻⁶	1	7
10 ⁻⁷	0	8
10 ⁻⁸	0	8
Cell Control	0	8

Calculation of TCID₅₀ using the Reed-Muench Method:

- Determine the 50% endpoint: This lies between the dilution showing >50% infection and the dilution showing <50% infection. In the example table, this is between 10⁻⁴ (87.5% infection) and 10⁻⁵ (50% infection).

- Calculate the proportionate distance (PD): $PD = (\% \text{ positive at dilution above } 50\% - 50\%) / (\% \text{ positive at dilution above } 50\% - \% \text{ positive at dilution below } 50\%)$ In this case, the dilution above 50% is 10^{-4} ($7/8 = 87.5\%$) and the dilution below 50% is 10^{-5} ($4/8 = 50\%$). $PD = (87.5 - 50) / (87.5 - 50) = 1$
- Calculate the log of the TCID₅₀ titer: $\text{Log TCID}_{50} = \text{Log of the dilution above } 50\% + (PD \times \text{Log of the dilution factor})$ $\text{Log TCID}_{50} = -4 + (1 \times -1) = -5$
- The TCID₅₀ is the reciprocal of the $10^{\text{Log TCID}_{50}}$ value. $\text{TCID}_{50} = 10^5 / 0.1 \text{ mL (inoculum volume)} = 10^6 \text{ TCID}_{50}/\text{mL}$



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Caption: Workflow for TCID50 Assay.

Protocol 4: Plaque Assay for Viral Titer Determination

The plaque assay is used to determine the number of plaque-forming units (PFU) in a virus stock.

Materials:

- Host cells (e.g., A549 for Adenovirus)
- Complete **M199** Growth Medium
- **M199** Maintenance Medium (2% FBS)
- Virus stock to be titrated
- Sterile 6-well plates
- Agarose (low melting point)
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Formalin (10%)

Protocol:

- Seed 6-well plates with host cells to form a confluent monolayer.
- Prepare ten-fold serial dilutions of the virus stock (e.g., 10^{-5} to 10^{-8}) in **M199** Maintenance Medium.
- Aspirate the growth medium from the cell monolayers and wash with sterile PBS.
- Inoculate each well with 0.5 mL of a virus dilution in duplicate.
- Incubate at 37°C for 1-2 hours for adsorption, rocking gently every 20-30 minutes.
- Prepare a 2X **M199** Maintenance Medium and a 1.6% solution of low melting point agarose in sterile water. Mix equal volumes of the 2X medium and the melted agarose (kept at 42°C) to create the overlay.

- Aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.
- Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 3-10 days, or until plaques are visible.
- To visualize the plaques, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.
- Carefully remove the agarose plug.
- Stain the cell monolayer with 1 mL of crystal violet solution for 15-20 minutes.
- Gently wash the wells with water and allow them to dry.
- Count the number of plaques (clear zones) in the wells.
- Calculate the viral titer in PFU/mL.

Data Presentation: Example Plaque Assay Results

Virus Dilution	Plaques in Well 1	Plaques in Well 2	Average Plaques
10^{-6}	125	115	120
10^{-7}	14	18	16
10^{-8}	2	0	1

Calculation of Viral Titer (PFU/mL):

- Choose the dilution that yields a countable number of plaques (typically 10-100). In this example, the 10^{-7} dilution is ideal.
- Viral Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)
- Viral Titer (PFU/mL) = $16 / (10^{-7} \times 0.5) = 3.2 \times 10^8$ PFU/mL

Conclusion

M199 remains a valuable and versatile medium for the propagation and titration of a wide range of viruses. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize **M199** in their virological workflows. Proper preparation of the medium and adherence to optimized protocols for specific virus-host cell systems are critical for achieving reliable and reproducible results.

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